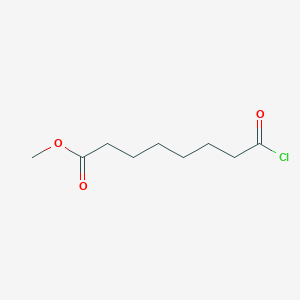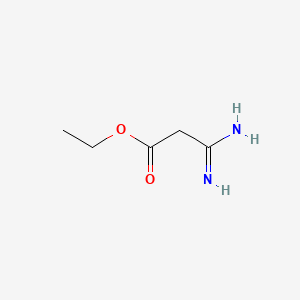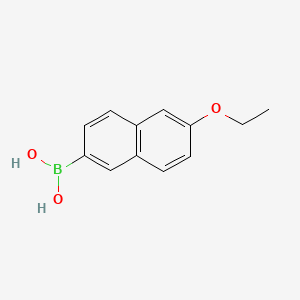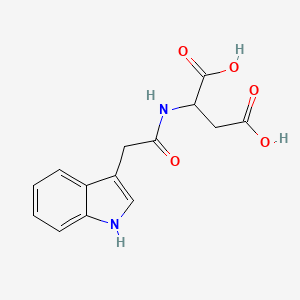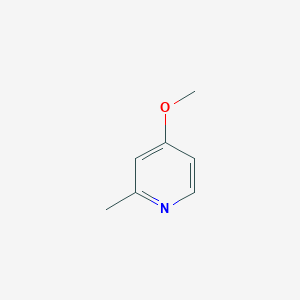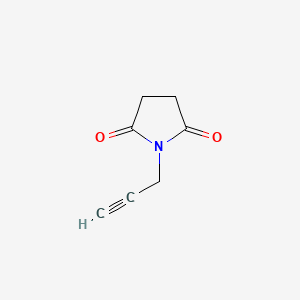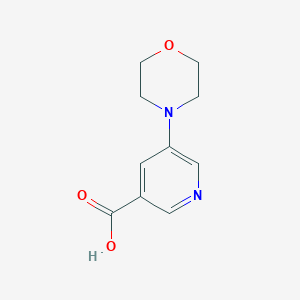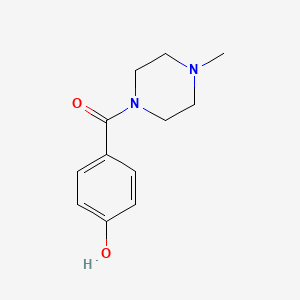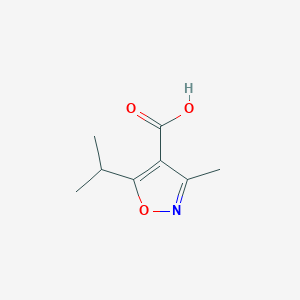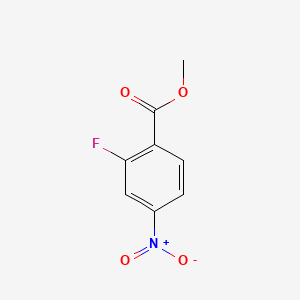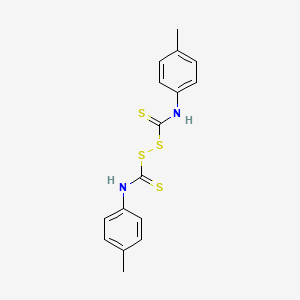
Cloroformiato de propargilo
Descripción general
Descripción
Propargyl chloroformate is an organic compound with the chemical formula HC≡CCH2OCOCl. It is a propargyl ester and serves as a protecting group for hydroxy and amino functional groups . This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
Propargyl chloroformate is utilized in various scientific research applications, including:
Mecanismo De Acción
Target of Action
Propargyl chloroformate is a propargyl ester that serves as a protecting group for the hydroxy and amino functional groups . This means that it binds to these functional groups in other molecules, protecting them from unwanted reactions during a chemical synthesis process .
Mode of Action
The interaction of Propargyl chloroformate with its targets involves a process known as solvolysis . Solvolysis is a type of chemical reaction in which a solvent breaks a bond in a solute molecule. In the case of Propargyl chloroformate, this reaction has been analyzed in various solvents of widely varying nucleophilicity and ionizing power values using the extended Grunwald-Winstein equation .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Result of Action
The molecular and cellular effects of Propargyl chloroformate’s action are primarily related to its role as a protecting group for hydroxy and amino functional groups . By protecting these groups, Propargyl chloroformate allows for more controlled chemical reactions, leading to the synthesis of more complex molecules .
Action Environment
The action, efficacy, and stability of Propargyl chloroformate can be influenced by various environmental factors. For instance, the rates of solvolysis of Propargyl chloroformate have been analyzed in various solvents of widely varying nucleophilicity and ionizing power values . This suggests that the solvent environment can significantly impact the compound’s action. Additionally, storage temperature can also affect the stability of Propargyl chloroformate .
Análisis Bioquímico
Biochemical Properties
The specific rates of solvolysis of Propargyl chloroformate are analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation . This suggests a bimolecular process with the formation of a tetrahedral intermediate .
Molecular Mechanism
The molecular mechanism of Propargyl chloroformate involves a stepwise association-dissociation (A N + D N) mechanism . This mechanism is also operative in phenyl chloroformate, suggesting a similar mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl chloroformate can be synthesized through the reaction of propargyl alcohol with phosgene (COCl2) or thionyl chloride (SOCl2) in the presence of a base catalyst . The reaction typically occurs at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, propargyl chloroformate is produced by reacting propargyl alcohol with a chlorinating agent such as phosgene or thionyl chloride. The reaction is carried out in the presence of a catalyst and under controlled temperature conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Propargyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used to form carbamates.
Alcohols: Used to form carbonate esters.
Carboxylic Acids: Used to form mixed anhydrides.
Bases: Often used to absorb the HCl produced during these reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Comparación Con Compuestos Similares
Methyl Chloroformate: Used for similar reactions but with different reactivity and applications.
Ethyl Chloroformate: Another chloroformate ester with distinct properties and uses.
Benzyl Chloroformate: Commonly used to introduce the carboxybenzyl protecting group.
Uniqueness: Propargyl chloroformate is unique due to its ability to introduce the propargyloxycarbonyl protecting group, which is valuable in selective chemical reactions. Its reactivity and versatility make it a preferred choice in various synthetic applications .
Propiedades
IUPAC Name |
prop-2-ynyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTXCRMKBFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391745 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35718-08-2 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of solvolysis for propargyl chloroformate and how does it compare to similar compounds?
A1: Research suggests that propargyl chloroformate (1) undergoes solvolysis primarily through a bimolecular pathway involving the formation of a tetrahedral intermediate. [, , ] This mechanism is supported by the sensitivity of its solvolysis rates to both solvent nucleophilicity (l = 1.37) and ionizing power (m = 0.47). [] This behavior closely mirrors that of phenyl chloroformate (2), as evidenced by a strong correlation (R = 0.996) between their solvolysis rates across various solvents. [] This similarity suggests that the stepwise association-dissociation (AN + DN) mechanism proposed for phenyl chloroformate is also operative in propargyl chloroformate. [] Interestingly, the presence of a γ-methyl group in 2-butyn-1-yl-chloroformate leads to dual side-by-side addition-elimination and ionization pathways in certain highly ionizing solvents. []
Q2: How is propargyl chloroformate utilized in polymer chemistry?
A2: Propargyl chloroformate plays a crucial role in synthesizing degradable polymeric nanoparticles. [] It acts as a modifying agent for thermoresponsive copolymers containing azide and alkyne functions. [] These copolymers, synthesized through atom transfer radical polymerization (ATRP), are modified post-polymerization by reacting the amino groups with either propargyl chloroformate or 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. [] Upon heating aqueous solutions of these mixed copolymers, spherical nanoparticles are formed through aggregation. [] The propargyl chloroformate-modified chains enable covalent stabilization of these nanoparticles via "click" reactions with the azide groups from the other copolymer type. [] This crosslinking through carbamate bonds imparts pH-dependent degradability to the nanoparticles under mildly basic conditions. []
Q3: Can you describe a specific application of propargyl chloroformate in solid-phase peptide synthesis?
A3: Propargyl chloroformate serves as a key component in a 'safety-catch' linker strategy for solid-phase organic synthesis (SPOS). [] This strategy involves the immobilization of amines and carboxylic acids onto solid supports like Merrifield resin, hydroxymethylpolystyrene, or 4-bromopolystyrene using integral propargyl alcohol and propargyl chloroformate linkers. [] The propargyl units are then transformed into cobalt carbonyl complexes, which facilitate cleavage under mild acidic conditions, releasing the desired compounds with high purity. [] This approach highlights the utility of propargyl chloroformate in developing efficient and controlled synthetic methodologies.
Q4: What are the structural characteristics of propargyl chloroformate?
A4: Propargyl chloroformate (N-[(Propargyloxycarbonyl)oxy]maleimide-styrene Copolymer (PS-Proc Resin)) is represented by the molecular formula C16H15NO5 and has a molecular weight of 301.29 g/mol. [] It appears as a white powder and exhibits solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). [] It shows partial solubility in acetone, dichloromethane, tetrahydrofuran (THF), acetonitrile, and dioxane but is insoluble in toluene, water, chloroform, ethyl acetate, and hexane. [] Notably, it demonstrates high stability, is not hygroscopic, and retains its activity even after prolonged storage at room temperature. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




